molecular formula C33H25ClFN3O6S B1639018 5-(4-[3-Chloro-4-(3-fluorobenzyloxy)-anilino]-6-quinazolinyl)-furan-2-carbaldehyde tosylate

5-(4-[3-Chloro-4-(3-fluorobenzyloxy)-anilino]-6-quinazolinyl)-furan-2-carbaldehyde tosylate

Cat. No. B1639018
M. Wt: 646.1 g/mol
InChI Key: UVCWLJMIKDQVBS-UHFFFAOYSA-N
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Patent
US07141576B2

Procedure details

A 2 liter, 3 neck round bottom flask equipped with a mechanical stirrer was charged with 74.95 grams of the HCl salt of 5-(4-[3-chloro-4-(3-fluorobenzyloxy)-anilino]-6-quinazolinyl)-furan-2-carbaldehyde (prepared according to the Procedure D and Examples 1 (a)–(g), and 749.5 mL THF. To this slurry was charged 84.45 mL of 2M NaOH and the reactants were stirred for 30 minutes. The layers were separated and then the organic layer was washed with 160 mL of H2O. The organic layer was slurried with 3.75 grams of Darco G60 and filtered through celite. The filtrate was collected and slowly added to 33.54 grams of toluenesulfonic acid monohydrate with rapid stirring. The solids slowly precipitated out at ambient temperature. The mixture was cooled to 0° C. and stirred for 10 minutes. The mixture was filtered and pulled dry with a rubber dam, then dried in vacuo at 50° C. overnight. The yield of 5-(4-[3-chloro-4-(3-fluorobenzyloxy)-anilino]-6-quinazolinyl)-furan-2-carbaldehyde tosylate was 84.25 grams (88.8%).
Name
Quantity
74.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
84.45 mL
Type
reactant
Reaction Step Three
Name
Quantity
749.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([CH:24]=[CH:25][C:26]=1[O:27][CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[C:31]([F:35])[CH:30]=1)[NH:6][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([C:17]3[O:21][C:20]([CH:22]=[O:23])=[CH:19][CH:18]=3)[CH:15]=2)[N:10]=[CH:9][N:8]=1.ClC1C=C(NC2C3C(=CC=C(C4OC(CNCC[S:72](C)(=[O:74])=[O:73])=CC=4)C=3)N=CN=2)C=CC=1OCC1C=CC=C(F)C=1.[OH-:76].[Na+]>C1COCC1>[S:72]([C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=1)([OH:74])(=[O:76])=[O:73].[Cl:2][C:3]1[CH:4]=[C:5]([CH:24]=[CH:25][C:26]=1[O:27][CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[C:31]([F:35])[CH:30]=1)[NH:6][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([C:17]3[O:21][C:20]([CH:22]=[O:23])=[CH:19][CH:18]=3)[CH:15]=2)[N:10]=[CH:9][N:8]=1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
74.95 g
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(NC2=NC=NC3=CC=C(C=C23)C2=CC=C(O2)C=O)C=CC1OCC1=CC(=CC=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)C=1OC(=CC1)CNCCS(=O)(=O)C
Step Three
Name
Quantity
84.45 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
749.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reactants were stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 liter, 3 neck round bottom flask equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with 160 mL of H2O
FILTRATION
Type
FILTRATION
Details
and filtered through celite
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
ADDITION
Type
ADDITION
Details
slowly added to 33.54 grams of toluenesulfonic acid monohydrate with rapid stirring
CUSTOM
Type
CUSTOM
Details
The solids slowly precipitated out at ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
pulled dry with a rubber dam
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
S(=O)(=O)(O)C1=CC=C(C)C=C1.ClC=1C=C(NC2=NC=NC3=CC=C(C=C23)C2=CC=C(O2)C=O)C=CC1OCC1=CC(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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